ethyl-N-cyanoformamidate

Description

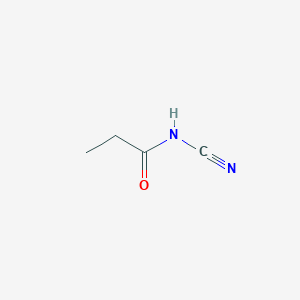

Ethyl-N-cyanoformamidate (C₁₂H₁₁N₃O) is an organonitrogen compound characterized by a cyano group, an ethyl ester moiety, and a formimidate functional group. Its crystal structure, resolved via single-crystal X-ray diffraction, reveals an E conformation at the C–N imino bond, which stabilizes the molecular geometry through intramolecular interactions. Adjacent molecules in the crystal lattice are interconnected via N–H⋯N cyanohydrogen bonds, forming one-dimensional chains along the [110] direction . The compound’s synthesis and structural validation were reported by researchers at Jiangxi Science & Technology Normal University, underscoring its relevance in organic crystallography and supramolecular chemistry.

Properties

Molecular Formula |

C4H6N2O |

|---|---|

Molecular Weight |

98.10 g/mol |

IUPAC Name |

N-cyanopropanamide |

InChI |

InChI=1S/C4H6N2O/c1-2-4(7)6-3-5/h2H2,1H3,(H,6,7) |

InChI Key |

RJDIYJGHJWATSB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl-N-cyanoformamidate can be synthesized through several methods. One common approach involves the reaction of propionamide with cyanogen bromide under basic conditions. Another method includes the cyanoacetylation of amines, where amines react with alkyl cyanoacetates to yield cyanoacetamide derivatives .

Industrial Production Methods: Industrial production of ethyl-N-cyanoformamidate typically involves the large-scale reaction of propionamide with cyanogen bromide. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the cyano group.

Chemical Reactions Analysis

Types of Reactions: ethyl-N-cyanoformamidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction of ethyl-N-cyanoformamidate can yield primary amines.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitriles or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

ethyl-N-cyanoformamidate has diverse applications in scientific research:

Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: ethyl-N-cyanoformamidate derivatives have potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

Industry: It is utilized in the production of polymers and resins, as well as in the manufacture of specialty chemicals

Mechanism of Action

The mechanism of action of ethyl-N-cyanoformamidate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules. Additionally, the amide group can engage in hydrogen bonding, influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Ethyl-N-cyanoformamidate and N-(4-chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide (C₉H₁₀ClNO₃S) exhibit distinct structural features:

The chlorophenyl and sulfinyl groups in the latter compound introduce steric bulk and polarity, contrasting with the planar cyanoformamidate system.

Functional Group Analysis

- The formimidate group (–N=CH–O–) may participate in tautomerism or act as a ligand in coordination chemistry.

- N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide : The sulfinyl group (S=O) introduces chirality and redox activity, while the hydroxyformamide moiety (–N–OH–C=O) could engage in hydrogen bonding or act as a nucleophile.

Physicochemical Properties

- No computational data (e.g., logP) are available in the cited literature.

- N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide : Calculated properties include a topological polar surface area (TPSA) of 86.6 Ų and XlogP of 1.3, indicating moderate lipophilicity and high polarity . These traits may influence bioavailability or chromatographic behavior.

Research Findings and Implications

- Ethyl-N-Cyanoformamidate: Its well-defined hydrogen-bonded network could inspire applications in crystal engineering or as a precursor for heterocyclic synthesis (e.g., indole derivatives).

- N-(4-Chlorophenyl)-1-ethylsulfinyl-N-hydroxyformamide : The sulfinyl group’s redox activity suggests utility in asymmetric synthesis or pharmaceutical intermediates, though specific applications remain unexplored in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.